3-Iodo-8-methylnaphthalen-1-amine
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Overview
Description
3-Iodo-8-methylnaphthalen-1-amine is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an iodine atom at the third position, a methyl group at the eighth position, and an amine group at the first position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-8-methylnaphthalen-1-amine typically involves the iodination of 8-methylnaphthalen-1-amine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-8-methylnaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 8-methylnaphthalen-1-amine.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: 8-Methylnaphthalen-1-amine.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
3-Iodo-8-methylnaphthalen-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-8-methylnaphthalen-1-amine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The amine group can form hydrogen bonds, further stabilizing the interaction with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1-naphthylamine: Similar structure but lacks the methyl group at the eighth position.
8-Methylnaphthalen-1-amine: Similar structure but lacks the iodine atom at the third position.
1-Iodo-8-methylnaphthalene: Similar structure but lacks the amine group at the first position.
Uniqueness
3-Iodo-8-methylnaphthalen-1-amine is unique due to the presence of both the iodine atom and the methyl group on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H10IN |
---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
3-iodo-8-methylnaphthalen-1-amine |
InChI |
InChI=1S/C11H10IN/c1-7-3-2-4-8-5-9(12)6-10(13)11(7)8/h2-6H,13H2,1H3 |
InChI Key |
RSVWICPQBRKLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=C2N)I |
Origin of Product |
United States |
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